molecular formula C15H16N2O2S B2645982 N-cyclopentyl-4-(1,3-thiazol-2-yloxy)benzamide CAS No. 1904311-44-9

N-cyclopentyl-4-(1,3-thiazol-2-yloxy)benzamide

Cat. No.: B2645982
CAS No.: 1904311-44-9
M. Wt: 288.37
InChI Key: KRMLWIMVQGQEEF-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-(1,3-thiazol-2-yloxy)benzamide, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was first synthesized by Pfizer and is currently being studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.

Scientific Research Applications

Synthesis and Potential Applications

  • Asymmetric Synthesis : A practical approach to synthesize five-membered cyclosulfamides (1,2,5-thiadiazolidines 1,1-dioxides) starting from chlorosulfonyl isocyanate and amino acids or nitrogen mustards has been reported. These compounds, derivatized from amino acids, are valuable tools for asymmetric synthesis, indicating potential for creating enantiomerically enriched products (Regainia et al., 2000).

  • Microwave-Promoted Synthesis : The base-catalyzed direct cyclization of 1-tolyl-3-aryl thioureas with 2-bromoacetone under microwave irradiation in a solvent-free medium has been utilized to synthesize N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides. This method is cleaner, more efficient, and faster compared to traditional thermal heating, highlighting a synthetic advancement in creating thiazole-containing compounds (Saeed, 2009).

  • Antifungal Agents : The synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their 2-alkoxy derivatives as potential antifungal agents has been explored. These compounds were obtained by reacting 5-(bromoacetyl) salicylamide with various thiourea derivatives, indicating their potential utility in developing antifungal treatments (Narayana et al., 2004).

  • Antimicrobial Activity : A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and 5-(2-(phenylamino)-thiazol-4-yl)-benzamide ethers were synthesized and screened for antimicrobial activity. Some synthesized molecules showed potent antimicrobial activity against various bacterial and fungal strains, more pronounced against Gram-positive strains, suggesting their potential in antimicrobial therapy (Bikobo et al., 2017).

  • Supramolecular Gelators : The role of methyl functionality and S⋯O interaction in gelation behavior was investigated using N-(thiazol-2-yl) benzamide derivatives. Two amides displayed gelation behavior towards ethanol/water and methanol/water mixtures, contributing to the understanding of non-covalent interactions in supramolecular chemistry (Yadav & Ballabh, 2020).

Properties

IUPAC Name

N-cyclopentyl-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c18-14(17-12-3-1-2-4-12)11-5-7-13(8-6-11)19-15-16-9-10-20-15/h5-10,12H,1-4H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMLWIMVQGQEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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